4-Tert-butyl-2-(6-pyridin-2-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole
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Overview
Description
4-Tert-butyl-2-(6-pyridin-2-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole is a complex organic compound that features a tert-butyl group, a di-pyridinyl moiety, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-(6-pyridin-2-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole typically involves the use of advanced organic synthesis techniques. One common method involves the Hiyama-Denmark cross-coupling reaction, which is used to form the bipyridine structure. The reaction conditions often include the use of palladium catalysts and specific solvents such as DMSO and DCE .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2-(6-pyridin-2-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the pyridine rings.
Scientific Research Applications
4-Tert-butyl-2-(6-pyridin-2-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2-(6-pyridin-2-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. The oxazole ring and pyridine moieties play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylpyridine: A similar compound with a tert-butyl group and pyridine ring, used as a non-nucleophilic base in organic synthesis.
4,4’-Di-tert-butyl-2,2’-bipyridine: Another related compound used as a ligand in coordination chemistry.
Uniqueness
4-Tert-butyl-2-(6-pyridin-2-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole is unique due to its combination of structural features, including the oxazole ring and bipyridine moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Properties
Molecular Formula |
C17H19N3O |
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Molecular Weight |
281.35 g/mol |
IUPAC Name |
4-tert-butyl-2-(6-pyridin-2-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C17H19N3O/c1-17(2,3)15-11-21-16(20-15)14-9-6-8-13(19-14)12-7-4-5-10-18-12/h4-10,15H,11H2,1-3H3 |
InChI Key |
DBVSDWGHUBOUNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=CC=CC(=N2)C3=CC=CC=N3 |
Origin of Product |
United States |
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